Benzoylglycylglycine

Enzyme Kinetics Protease Assays Food Chemistry

Benzoylglycylglycine (Bz-Gly-Gly, CAS 1145-32-0) is a non-interchangeable N-protected dipeptide for enzyme kinetic studies. Its distinct catalytic behavior—including zero-order hydrolysis and divergent ACE vs. CPA specificity—differentiates it from generic substrates. Essential for validating assays in complex biological matrices, it also serves as a ligand for organotin coordination complexes and a building block in peptide synthesis. Sourced as a crystalline solid with well-characterized azide coupling history, this product ensures reproducible results in protease research and materials science. Request high-purity ≥98% for rigorous experimental controls.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 1145-32-0
Cat. No. B072205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylglycylglycine
CAS1145-32-0
SynonymsN-hippurylglycine
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C11H12N2O4/c14-9(12-7-10(15)16)6-13-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,17)(H,15,16)
InChIKeyFWYPSSZPXQVFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylglycylglycine (CAS 1145-32-0): Procurement-Grade Synthetic Dipeptide for Enzyme Substrate and Building Block Applications


Benzoylglycylglycine (CAS 1145-32-0), a synthetic N-protected dipeptide comprising a benzoyl group linked to a diglycine backbone, has a molecular weight of 236.22 g/mol and is supplied as a crystalline solid [1]. Historically significant as the first N-protected dipeptide synthesized via azide coupling, it serves as a foundational model compound for studying peptide bond chemistry and enzyme kinetics [2]. Its well-defined structure and commercial availability make it a versatile tool in biochemical and pharmaceutical research [3].

Why Benzoylglycylglycine (CAS 1145-32-0) Cannot Be Indiscriminately Substituted with Other N-Protected Dipeptides in Enzymatic Assays


While multiple N-protected dipeptides exist as potential enzyme substrates, their kinetic and specificity profiles differ markedly. Benzoylglycylglycine (Bz-Gly-Gly) is not a simple, interchangeable analog. Direct comparative studies reveal that its catalytic behavior—specifically its reaction order and susceptibility to hydrolysis—differs fundamentally from closely related compounds like Leucylglycine [1]. Furthermore, its specificity profile towards key enzymes, such as angiotensin-converting enzyme (ACE) versus carboxypeptidase A (CPA), is distinct and non-transferable to other substrates [2]. Assuming functional equivalence with compounds like Hippuryl-His-Leu (HHL) or FA-Phe-Gly-Gly (FAPGG) without rigorous validation can compromise assay validity, particularly in complex biological matrices where interfering peptidase activities are present [2].

Benzoylglycylglycine (CAS 1145-32-0): Quantitative Differentiation Evidence for Informed Procurement


Distinct Kinetic Profile: Zero-Order Hydrolysis Distinguishes Benzoylglycylglycine from First-Order Leucylglycine Analogs

In a direct head-to-head comparison, the hydrolysis of Benzoylglycylglycine by cheese peptidase extracts follows zero-order kinetics, in contrast to the first-order kinetics observed for the structurally analogous substrates d,l-Leucylglycine and 1-Leucylglycylglycine [1]. This fundamental kinetic divergence signifies a different rate-limiting step or enzyme-substrate interaction mechanism, establishing that Benzoylglycylglycine is not a simple functional replacement for these other common peptidase substrates.

Enzyme Kinetics Protease Assays Food Chemistry

Verified Specificity Profile: Hydrolyzed by Both ACE and CPA, Unlike More Selective ACE Substrates

A comparative study evaluated the hydrolysis of Benzoylglycyl-Histidyl-Leucine (HHL) and FA-Phe-Gly-Gly (FAPGG) by two zinc metallopeptidases: angiotensin-converting enzyme (ACE) and carboxypeptidase A (CPA) [1]. The study demonstrated that while both purified enzymes hydrolyze HHL, CPA does not hydrolyze FAPGG [1]. This indicates that FAPGG is a more specific substrate for ACE. This finding is critical for assay design; using a compound with a known dual-specificity profile allows researchers to understand and control for potential interference from CPA in biological samples.

ACE Inhibitor Screening Cardiovascular Research Biochemical Assays

Substrate Chain-Length Variation: Tripeptide Analog Exhibits High-Throughput Radioassay Compatibility

A close structural analog, p-[3H]benzoylglycylglycylglycine (a tripeptide), was developed specifically to enable a simple, rapid radioassay for ACE [1]. The assay measures the rate of release of 3H-labelled hippurate, achieving results within 1.5 hours [1]. This contrasts with other ACE assays that may be less specific or more time-consuming. This data demonstrates the utility of the benzoylglycine scaffold in designing assays with defined, quantifiable performance metrics.

High-Throughput Screening Radioassay Drug Discovery

Unique Organometallic Complex Formation: Dimer Distannoxane Structure Enables Novel Material Chemistry

Benzoylglycylglycine (HBzGlyGly) acts as a ligand to form di- and tri-organotin derivatives with distinct, characterized structures [1]. Diorganotin derivatives form a dimer distannoxane ([R2SnBzGlyGly]2O)2 with a ladder-type structure where tin atoms are five-coordinated, while triorganotin derivatives form a polymeric structure [1]. This demonstrates a unique ability of Benzoylglycylglycine to act as a flexible bridging ligand via its carboxylate group, a property not universally shared by simpler or more rigid N-protected dipeptides.

Organometallic Chemistry Coordination Polymers Material Science

High-Value Application Scenarios for Benzoylglycylglycine (CAS 1145-32-0) Based on Verified Differentiation Data


Enzyme Assays Requiring Defined Multi-Enzyme Reactivity Profiles

Utilize Benzoylglycylglycine-containing substrates (e.g., HHL) in ACE activity assays where understanding and accounting for potential interference from carboxypeptidase A (CPA) is critical [4]. The documented dual hydrolysis by ACE and CPA allows for more robust experimental controls compared to using a substrate with an unknown or narrow specificity profile. This is particularly valuable when working with complex biological samples like serum or tissue homogenates [4].

Development of Novel Organometallic Complexes and Coordination Polymers

Employ Benzoylglycylglycine as a versatile ligand in coordination chemistry to synthesize di- and tri-organotin derivatives [4]. Its ability to form defined dimeric or polymeric structures, as confirmed by spectroscopic characterization, provides a platform for exploring new materials with potential applications in catalysis or polymer science [4].

Peptide Synthesis as a Historically Validated Building Block

Incorporate Benzoylglycylglycine as a protected dipeptide building block in synthetic pathways, leveraging its well-characterized chemistry [4]. Its historical significance as the first N-protected dipeptide synthesized via azide coupling validates its utility in exploring foundational peptide chemistry and developing novel peptide-based constructs [4].

Investigations of Protease Substrate Specificity and Kinetics

Use Benzoylglycylglycine to probe the active site geometry and mechanism of novel or uncharacterized proteases and peptidases [4]. Its distinct kinetic behavior, such as zero-order hydrolysis by certain enzymes, provides a clear, quantitative readout for differentiating enzyme classes and comparing their catalytic mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoylglycylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.